molecular formula C8H16N2 B578734 (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1261569-85-0

(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B578734
CAS No.: 1261569-85-0
M. Wt: 140.23
InChI Key: IPGPAUBAGCJNHI-QMMMGPOBSA-N
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Description

Preparation Methods

The synthesis of (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves cyclization, where pyrrole-derived α,β-alkynyl ketones undergo a series of reactions including Sonogashira cross-coupling, pyrazole formation, and cyclization catalyzed by gold and sodium hydride . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

    Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.

    Biology: Its derivatives exhibit significant biological activities, making it a valuable compound in the study of antimicrobial, antiviral, and anticancer agents.

    Medicine: The compound’s kinase inhibitory properties are being explored for the development of new therapeutic agents.

    Industry: It is used in the production of pharmaceuticals and organic materials.

Comparison with Similar Compounds

(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds such as:

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    6H-pyrrolo[3,4-b]pyrazine: Exhibits significant antimicrobial properties.

    3,4-dihydropyrrolo[1,2-a]pyrazine: Demonstrates strong anticancer activity.

The uniqueness of this compound lies in its specific structural configuration and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

(8aS)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGPAUBAGCJNHI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCN1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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